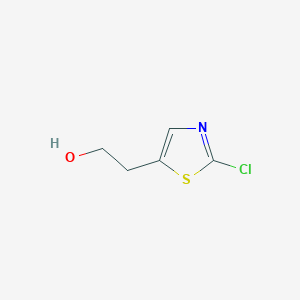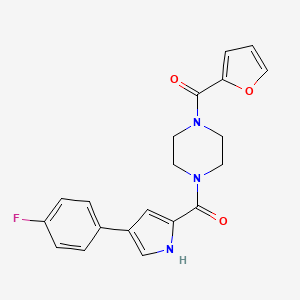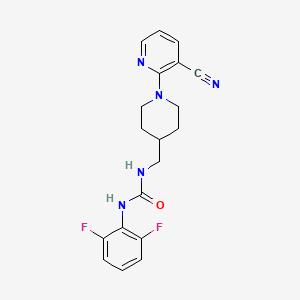
1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea, also known as CPI-613, is a novel cancer drug that has been developed in recent years. It is a small molecule inhibitor that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is a key metabolic pathway in cancer cells. CPI-613 has shown promising results in preclinical and clinical studies, and has the potential to become a new treatment option for cancer patients.
Scientific Research Applications
Inhibitory Effects and Molecular Interactions
- Soluble Epoxide Hydrolase Inhibition : Compounds related to "1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea" have been synthesized and evaluated for their inhibitory effects on human and murine soluble epoxide hydrolase (sEH). Such inhibitors show potential in reducing inflammatory pain, demonstrating improved pharmacokinetic parameters and potency in vivo compared to earlier analogs, suggesting therapeutic applications in pain management T. Rose et al., 2010.
Structural and Conformational Studies
- Conformational Analysis : Research into the structural and electronic properties of similar piperidine derivatives has been conducted, including vibrational, electronic, NBO, and NMR analyses. These studies provide insights into the molecular stability, charge delocalization, and reactive sites of the compounds, contributing to our understanding of their chemical behavior and potential for nonlinear optical activity G. Velraj et al., 2014.
Synthesis and Characterization
- Green Solvent Synthesis : Piperidin-4-one derivatives, which share structural features with the target compound, have been synthesized using an environmentally friendly deep eutectic solvent (DES) of glucose and urea. This method represents a novel and sustainable approach to synthesizing such compounds, highlighting the potential for eco-friendly synthetic routes in chemical research K. Hemalatha et al., 2020.
Molecular Complexation and Crystal Engineering
- Nonlinear Optics and Molecular Complexation : Studies on molecular complexes related to urea derivatives have explored the design strategies for noncentrosymmetric structures with potential in nonlinear optics. Such research demonstrates the role of hydrogen bonding in achieving desirable chromophore orientations for enhanced optical properties, providing a foundation for the development of new materials in the field of optics M. Muthuraman et al., 2001.
Corrosion Inhibition
- Mild Steel Surface Protection : Urea-derived Mannich bases have been investigated for their effectiveness as corrosion inhibitors on mild steel surfaces in acidic conditions. Such studies reveal the significant potential of these compounds in protecting industrial materials against corrosion, offering insights into their practical applications beyond the pharmaceutical and chemical research fields M. Jeeva et al., 2015.
properties
IUPAC Name |
1-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-3-(2,6-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N5O/c20-15-4-1-5-16(21)17(15)25-19(27)24-12-13-6-9-26(10-7-13)18-14(11-22)3-2-8-23-18/h1-5,8,13H,6-7,9-10,12H2,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTFBQNOIUBLDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=C(C=CC=C2F)F)C3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

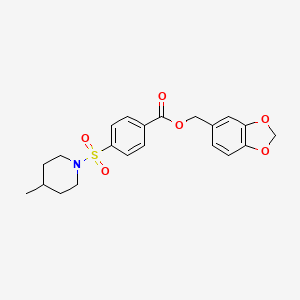
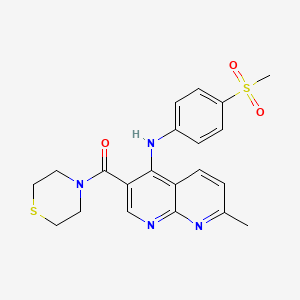
![4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine](/img/structure/B2579155.png)
![1-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]cyclobutane-1-carbonitrile](/img/structure/B2579156.png)
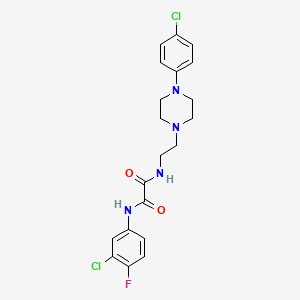

![4-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2579160.png)
![2-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]acetamide](/img/structure/B2579162.png)
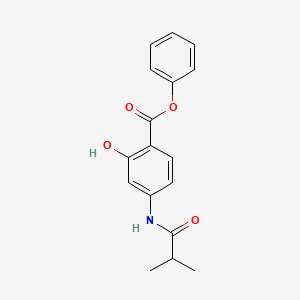
![1-(4-Methylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2579168.png)
![8-(3,4-Dimethoxybenzoyl)-6-[(2-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2579170.png)
![1-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B2579171.png)
